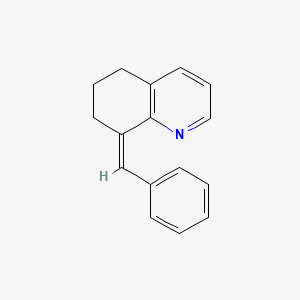

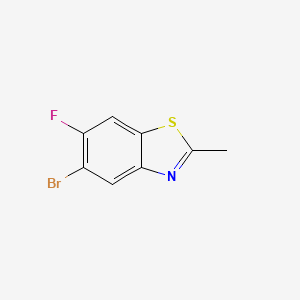

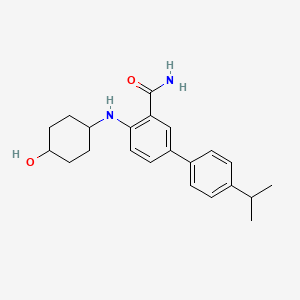

![molecular formula C28H32N2O2S B2919636 N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide CAS No. 850916-99-3](/img/structure/B2919636.png)

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide, also known as MAIA-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MAIA-1 belongs to the class of adamantane derivatives, which have been found to exhibit various pharmacological activities.

Scientific Research Applications

5-HT2 Receptor Antagonism

A study by Fujio et al. (2000) highlights the synthesis of a series of 1-adamantanecarboxamides, revealing their potency as selective 5-HT2 receptor antagonists. One compound, Y-39241, showed high affinity and selectivity for 5-HT2 receptors and potent anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).

Polymer Chemistry

Liaw et al. (1999) and (2001) discussed the synthesis and characterization of new polyamides and polyamide-imides containing adamantane-type structures. These materials exhibit high inherent viscosities, good solubility in various solvents, and are capable of forming transparent, flexible films. They also have high glass transition temperatures and thermal stability, making them valuable in the field of polymer chemistry (Liaw et al., 1999); (Liaw & Liaw, 2001).

Antimitotic Agents in Cancer Therapy

Zefirov et al. (2020) demonstrated that derivatives of adamantane exhibit properties as antimitotic agents. They stimulate the depolymerization of microtubules in cancer cells, indicating potential applications in cancer therapy (Zefirov et al., 2020).

Synthetic Methodology and Chemical Analysis

The works of D’yachenko et al. (2019) and Al-Ghulikah et al. (2019) explore the synthesis of various adamantane derivatives and their spectral and quantum chemical analysis. These studies contribute to the understanding of the chemical properties and potential applications of adamantane-based compounds in various fields (D’yachenko et al., 2019); (Al-Ghulikah et al., 2019).

Serotonin Receptor Activities

Research by Abou-Gharbia et al. (1999) highlights the synthesis of adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity. This study indicates the potential of adamantane derivatives in developing anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

properties

IUPAC Name |

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O2S/c1-32-22-8-6-21(7-9-22)25-26(23-4-2-3-5-24(23)30-25)33-11-10-29-27(31)28-15-18-12-19(16-28)14-20(13-18)17-28/h2-9,18-20,30H,10-17H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZCCSKIHQYPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

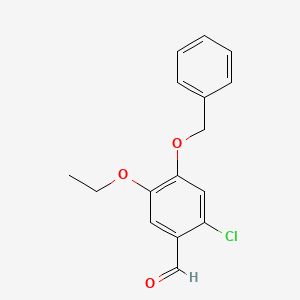

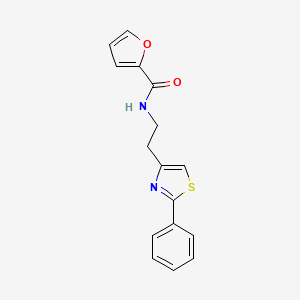

![(3,4-dihydroisoquinolin-2(1H)-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2919555.png)

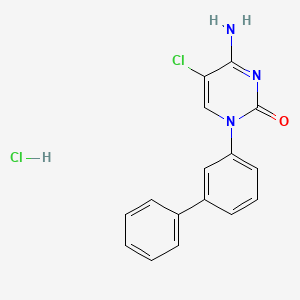

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)

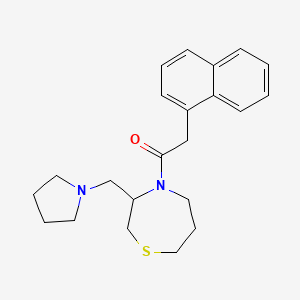

![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919568.png)

![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)